molecular formula C16H25N B11762239 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile

4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile

Cat. No.: B11762239
M. Wt: 231.38 g/mol
InChI Key: DAKDKXYFQQLLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexene ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted cyclohexane derivative with a nitrile source under catalytic conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

4-(4-propylcyclohexyl)cyclohexene-1-carbonitrile

InChI

InChI=1S/C16H25N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6,13,15-16H,2-5,7-11H2,1H3

InChI Key

DAKDKXYFQQLLSV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(=CC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.